(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
Overview
Description
The compound "(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone" is a brominated pyridine derivative with a pyrrolidinyl methanone substituent. This structure is related to various other compounds that have been synthesized and studied for their potential biological activities, such as anticonvulsant properties and sodium channel blocking capabilities , as well as their crystal and molecular structures . The presence of the bromine atom on the pyridine ring and the pyrrolidinyl group suggests that this compound could be of interest in the field of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a pyridine derivative followed by the introduction of a substituent, such as a pyrrolidinyl group. For instance, a series of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives were synthesized and evaluated for their anticonvulsant activities . Although the exact synthesis of "(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone" is not detailed in the provided papers, similar synthetic strategies could be employed, such as halogenation of the pyridine ring followed by the introduction of the pyrrolidinyl methanone group.
Molecular Structure Analysis
The molecular structure of halogenated pyridine derivatives can be quite sensitive to the electronic and chemical properties of substituents on the ring . The distances and angles within the pyrrole ring of a related compound, (5-bromopyrrol-3-yl)cyclohexylmethanone, were found to be consistent with other substituted pyrroles, indicating that the electronic effects of the bromine atom are significant . This suggests that the molecular structure of "(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone" would also be influenced by the bromine substituent and the pyrrolidinyl methanone group.
Chemical Reactions Analysis
The reactivity of brominated pyridine compounds can vary depending on the nature of the substituents and the reaction conditions. For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different conditions . The presence of a bromine atom on the pyridine ring of "(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone" could make it a versatile intermediate for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, was determined by X-ray diffraction, revealing intermolecular hydrogen bonding . The bromine atom in "(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone" is likely to affect its boiling point, melting point, solubility, and density. Additionally, the electronic properties of the bromine atom could influence the compound's UV-Vis and IR spectra, as well as its reactivity in various chemical reactions.
Scientific Research Applications
Anticonvulsant Agents
A study by Malik and Khan (2014) discusses the synthesis of derivatives related to (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone. These derivatives showed significant anticonvulsant activities, evaluated by the maximal electroshock (MES) test. One derivative exhibited potent efficacy with a protective index greater than the reference drug phenytoin, indicating potential applications in anticonvulsant therapies (Malik & Khan, 2014).
Antibacterial Activity
Bogdanowicz et al. (2013) used a compound structurally similar to (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone in the synthesis of new cyanopyridine derivatives. These derivatives were evaluated for antimicrobial activity against various bacteria, showing significant results, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. This suggests possible applications in antibacterial drug development (Bogdanowicz et al., 2013).
Crystallographic Studies
The crystal structure of a related compound, detailed by Butcher, Bakare, and John (2006), demonstrates potential utility in crystallographic studies. They observed that the pyrrolidine ring exhibited envelope geometry, with intermolecular hydrogen bonding, which could be relevant in material sciences and molecular engineering (Butcher, Bakare, & John, 2006).
Synthesis of Heterocycles
Zhang et al. (2020) reported a method for synthesizing heterocycles involving both piperidine and pyridine rings. The synthesis process, applicable to compounds like (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone, holds potential for organic synthesis applications, particularly in creating complex molecular architectures (Zhang et al., 2020).
properties
IUPAC Name |
(5-bromopyridin-3-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-9-5-8(6-12-7-9)10(14)13-3-1-2-4-13/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKJUEBASITIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649714 | |
Record name | (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone | |
CAS RN |
1090388-79-6 | |
Record name | (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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